molecular formula C18H23NO7S B072805 Codeine sulphate CAS No. 1420-53-7

Codeine sulphate

Cat. No.: B072805
CAS No.: 1420-53-7
M. Wt: 397.4 g/mol
InChI Key: REJWPZYIFAQSIK-FFHNEAJVSA-N
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Description

Codeine sulphate is an opioid analgesic used to treat mild to moderately severe pain. It is derived from the opium poppy, Papaver somniferum, and is a prodrug of morphine. This compound is commonly used in medical settings for its pain-relieving and cough-suppressing properties .

Scientific Research Applications

Codeine sulphate has numerous applications in scientific research:

Mechanism of Action

Codeine is an opioid and an agonist of the mu opioid receptor (MOR). It acts on the central nervous system to have an analgesic effect . It is metabolised in the liver to produce morphine which is ten times more potent against the mu receptor .

Safety and Hazards

Codeine sulfate carries serious risks, including slowed or difficult breathing and death, which appear to be a greater risk in children younger than 12 years . It should not be used in these children . These medicines should also be limited in some older children . Single-ingredient codeine and all tramadol-containing products are FDA-approved only for use in adults .

Future Directions

The dosage for Codeine Sulfate is 15 mg to 60 mg repeated up to every four hours as needed for pain . The maximum 24-hour dose is 360 mg . As with any opioid drug product, the dosing regimen is adjusted for each patient . If it is necessary to switch from another opioid to codeine, a conservative approach is recommended as it is safest to underestimate the codeine dose than to overestimate and manage an adverse reaction due to overdose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Codeine sulphate can be synthesized from morphine through methylation. The process involves the reaction of morphine with methyl iodide in the presence of a base, such as potassium carbonate, to produce codeine . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of codeine sulfate often involves the extraction of codeine from opium poppy plants, followed by purification and conversion to the sulfate form. The extraction process includes several steps such as solvent extraction, crystallization, and filtration to obtain high-purity codeine .

Chemical Reactions Analysis

Types of Reactions

Codeine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Morphine: A more potent opioid analgesic with a higher risk of addiction.

    Tramadol: A synthetic opioid with a dual mechanism of action, involving both opioid receptor activation and inhibition of serotonin and norepinephrine reuptake.

    Hydrocodone: Another opioid analgesic with similar uses but higher potency

Uniqueness

Codeine sulphate is unique in its relatively mild potency compared to other opioids, making it suitable for treating mild to moderate pain. Its lower risk of addiction and side effects compared to stronger opioids like morphine and hydrocodone makes it a preferred choice in many clinical settings .

Properties

CAS No.

1420-53-7

Molecular Formula

C18H23NO7S

Molecular Weight

397.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;sulfuric acid

InChI

InChI=1S/C18H21NO3.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;(H2,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1

InChI Key

REJWPZYIFAQSIK-FFHNEAJVSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OS(=O)(=O)O

1420-53-7

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeine sulphate
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Codeine sulphate
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Codeine sulphate
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Codeine sulphate
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Codeine sulphate
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Codeine sulphate

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